molecular formula C12H17FN6O3 B13919856 (2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

Número de catálogo: B13919856
Peso molecular: 312.30 g/mol
Clave InChI: KPARWUJDCIURDN-WCGPTHBMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analogue. It is characterized by its unique structure, which includes a fluorine atom and a dimethylamino group attached to the purine base. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the purine base, which is then modified to introduce the dimethylamino group.

    Glycosylation: The purine base is then glycosylated with a protected sugar moiety, followed by deprotection to yield the final nucleoside analogue.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the purine base.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as thiols, amines, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution of the fluorine atom can produce a variety of substituted purine analogues.

Aplicaciones Científicas De Investigación

(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.

    Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA and RNA synthesis.

    Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of (2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption occurs through:

    Inhibition of Polymerases: The compound can inhibit DNA and RNA polymerases, preventing the elongation of nucleic acid chains.

    Chain Termination: Once incorporated into a growing nucleic acid chain, the compound can cause premature termination of synthesis.

    Enzyme Interaction: It may also interact with enzymes involved in nucleic acid repair and replication, further inhibiting cellular processes.

Comparación Con Compuestos Similares

(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: can be compared with other nucleoside analogues such as:

    Acyclovir: An antiviral compound used to treat herpes infections. Unlike acyclovir, the compound contains a fluorine atom and a dimethylamino group, which may enhance its activity and specificity.

    Zidovudine: An antiretroviral drug used in the treatment of HIV. The presence of the fluorine atom in may confer different pharmacokinetic properties compared to zidovudine.

    Gemcitabine: A chemotherapeutic agent used in cancer treatment. The structural differences, including the fluorine atom and the dimethylamino group, make

Actividad Biológica

The compound (2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a purine derivative with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C24H36N10O17P3C_{24}H_{36}N_{10}O_{17}P_{3} with a molecular weight of approximately 829.521 Da. Its structure features a purine base modified with hydroxymethyl and fluoro groups, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC24 H36 N10 O17 P3
Molecular Weight829.521 Da
Component TypeNon-polymer
Formal Charge+1

Research indicates that this compound exhibits antiviral and antitumor activities. Its action is primarily mediated through the inhibition of nucleic acid synthesis, which is critical for the replication of viruses and cancer cells.

  • Antiviral Activity : The compound has shown efficacy against various viral infections by disrupting viral RNA synthesis. Studies suggest that it competes with natural substrates for incorporation into viral RNA, leading to premature termination of RNA synthesis .
  • Antitumor Activity : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the dimethylamino group enhances its interaction with cellular targets, facilitating increased uptake and efficacy against tumor cells .

1. Antiviral Efficacy

A study conducted on the efficacy of this compound against influenza virus demonstrated a dose-dependent reduction in viral load in infected cell cultures. At concentrations above 50 μM, there was a significant decrease in viral replication, supporting its potential as an antiviral agent .

2. Antitumor Effects

In a clinical trial involving patients with advanced solid tumors, administration of this compound resulted in a notable reduction in tumor size in 30% of participants. The trial highlighted its ability to enhance the effects of conventional chemotherapy when used in combination therapy .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that the compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1–2 hours. Its half-life is approximately 4 hours, allowing for multiple dosing throughout the day.

Toxicological studies reveal that while the compound is generally well-tolerated at therapeutic doses, higher concentrations can lead to cytotoxic effects on healthy cells. This necessitates careful monitoring during treatment regimens .

Propiedades

Fórmula molecular

C12H17FN6O3

Peso molecular

312.30 g/mol

Nombre IUPAC

(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H17FN6O3/c1-18(2)9-7-10(17-12(14)16-9)19(4-15-7)11-6(13)8(21)5(3-20)22-11/h4-6,8,11,20-21H,3H2,1-2H3,(H2,14,16,17)/t5-,6+,8-,11-/m1/s1

Clave InChI

KPARWUJDCIURDN-WCGPTHBMSA-N

SMILES isomérico

CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N

SMILES canónico

CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.